Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525597
InChI: InChI=1S/C16H16ClFN2O3S/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-13(17)11-4-3-10(18)9-12(11)24-14/h3-4,9H,2,5-8H2,1H3
SMILES:
Molecular Formula: C16H16ClFN2O3S
Molecular Weight: 370.8 g/mol

Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC14525597

Molecular Formula: C16H16ClFN2O3S

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate -

Specification

Molecular Formula C16H16ClFN2O3S
Molecular Weight 370.8 g/mol
IUPAC Name ethyl 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H16ClFN2O3S/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-13(17)11-4-3-10(18)9-12(11)24-14/h3-4,9H,2,5-8H2,1H3
Standard InChI Key YAURUBLPBWWRPH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A benzo[b]thiophene core substituted with chlorine at position 3 and fluorine at position 6.

  • A carbonyl-linked piperazine ring at position 2 of the benzothiophene.

  • An ethyl carboxylate group esterified to the piperazine nitrogen.

The fluorine and chlorine atoms introduce electronegative and steric effects, influencing reactivity and intermolecular interactions. The piperazine ring, a common motif in pharmaceuticals, enhances solubility and enables hydrogen bonding, while the ethyl ester may improve bioavailability by modulating lipophilicity .

Table 1: Physicochemical Properties

PropertyValue
CAS Number620570-09-4
Molecular FormulaC₁₆H₁₆ClFN₂O₃S
Molecular Weight370.8 g/mol
Physical StateSolid
SolubilityLikely polar aprotic solvents
Hazard StatementsH315, H319 (skin/eye irritation)

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are unavailable for this compound, analogous benzothiophene-piperazine derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the benzothiophene region (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

  • MS (ESI+): A molecular ion peak at m/z 371.8 [M+H]⁺, consistent with the molecular weight.

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence (Figure 1):

Step 1: Benzothiophene Core Formation

The benzothiophene scaffold is constructed via cyclization of 2-chloro-5-fluorobenzaldehyde with thioglycolic acid under acidic conditions. This Friedel-Crafts-type reaction forms the bicyclic system, with chlorine and fluorine introduced via electrophilic substitution .

Step 2: Carbonylative Piperazine Coupling

The benzothiophene-2-carbonyl chloride, generated using thionyl chloride, undergoes nucleophilic acyl substitution with piperazine. This step attaches the piperazine moiety via a stable amide bond.

Step 3: Ethyl Esterification

The terminal piperazine nitrogen is carboxylated with ethyl chloroformate in the presence of a base (e.g., triethylamine), yielding the final ester.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1Thioglycolic acid, H₂SO₄, 110°C65%
2Piperazine, DCM, 0°C→RT78%
3Ethyl chloroformate, Et₃N, 0°C82%

Challenges and Modifications

  • Regioselectivity: The chloro and fluoro substituents’ positions are critical. Microwave-assisted synthesis has been proposed to enhance regiocontrol in analogous systems .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is typically required due to polar byproducts.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While no direct studies on this compound exist, structural analogs suggest potential interactions with:

  • Dopamine Receptors: Piperazine derivatives often modulate D₂-like receptors, implicating CNS applications.

  • Kinase Inhibition: Benzothiophenes inhibit kinases (e.g., JAK3) involved in inflammatory pathways .

  • Microtubule Disruption: Chlorinated heterocycles interfere with tubulin polymerization, a mechanism in anticancer agents .

In Silico Predictions

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Benzothiophene Derivatives

CompoundIC₅₀ (μM)Target
Target CompoundN/AN/A
3-Fluorobenzo[b]thiophene-2-amide1.2JAK3
6-Chlorobenzo[b]thiophene-ester0.8Tubulin Polymerization

The absence of a methyl group at position 5 in the target compound may reduce steric hindrance, potentially enhancing receptor binding compared to bulkier analogs .

Future Directions

  • In Vitro Screening: Prioritize assays against kinase panels and neuronal receptors.

  • Prodrug Development: Replace the ethyl ester with a pivaloyloxymethyl group to enhance oral bioavailability.

  • Crystallography: Resolve the X-ray structure to guide structure-based optimization.

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